Chorismeron

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

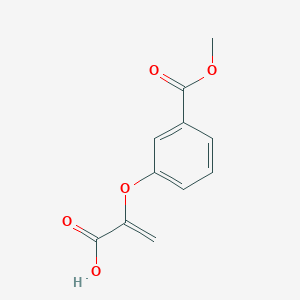

2-(3-methoxycarbonylphenoxy)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-7(10(12)13)16-9-5-3-4-8(6-9)11(14)15-2/h3-6H,1H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIONLYHLHLYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Isolation Methodologies of Chorismeron

Inducing Secondary Metabolite Production through Co-cultivation Strategies

Microorganisms, including fungi, possess numerous biosynthetic gene clusters that are not expressed under standard laboratory conditions. These "silent" gene clusters represent a treasure trove of undiscovered natural products. Strategies to activate them are at the forefront of drug discovery.

The "One-Strain Many Compounds" (OSMAC) approach is a foundational concept in modern natural product research. nih.govuni-duesseldorf.de It posits that a single microbial strain has the genetic capacity to produce a wide variety of secondary metabolites, but only produces a subset of them under any given condition. uni-duesseldorf.de By systematically altering cultivation parameters—such as media composition, pH, temperature, aeration, and culture vessel—researchers can trigger the expression of different silent gene clusters, thereby diversifying the chemical output of the microorganism. uni-duesseldorf.de

While Chorismeron was ultimately discovered through a specific application of the OSMAC principle, this broader strategy underscores the initial approach to manipulating the metabolic profile of the producing fungus, Chaetomium sp. nih.govuni-duesseldorf.de

The pivotal breakthrough in the discovery of this compound came from the implementation of a fungal-bacterial co-culture strategy. nih.gov Researchers observed that this compound was completely absent when the endophytic fungus Chaetomium sp., isolated from the leaves of Sapium ellipticum, was grown in a standard monoculture. nih.govmdpi.com

However, when Chaetomium sp. was co-cultured with the bacterium Bacillus subtilis, a dramatic shift in the fungus's metabolic profile occurred. uni-duesseldorf.de This inter-species interaction, mimicking the competitive environment found in nature, served as the trigger to activate the dormant biosynthetic pathway responsible for this compound's production. researchgate.net Notably, the compound was detected when the fungus was grown with both viable and even autoclaved cultures of B. subtilis, suggesting that chemical elicitors from the bacteria, rather than direct cell-to-cell contact, were responsible for inducing the fungal gene expression. uni-duesseldorf.denih.gov This finding highlights the power of microbial crosstalk in unlocking novel chemical diversity. Along with this compound, several other new compounds, including Shikimeran A, Bipherin A, Quinomeran, and Serkydayn, were also detected exclusively in the co-cultures. nih.govuni-duesseldorf.denih.gov

Epigenetic modification is a powerful tool that alters gene expression without changing the underlying DNA sequence. This approach was also explored with the this compound-producing Chaetomium sp. researchgate.net Researchers treated the axenic fungal culture with epigenetic modifiers, including a DNA methyltransferase (DNMT) inhibitor (5-azacytidine) and a histone deacetylase (HDAC) inhibitor (suberoylanilide hydroxamic acid, SAHA). researchgate.net

This chemical epigenetic manipulation resulted in an enhanced accumulation of another secondary metabolite, isosulochrin. researchgate.net Significantly, isosulochrin was one of the compounds that was also induced during the fungal-bacterial co-culture that yielded this compound. nih.govresearchgate.net This demonstrates a direct link between the biosynthetic pathways activated by epigenetic modifiers and those triggered by microbial co-culture, providing a complementary strategy for inducing the production of novel compounds like this compound.

Advanced Isolation Techniques for this compound from Complex Mixtures

Following the successful induction of its production, the next challenge was to isolate the pure compound from the complex mixture of the fermentation culture.

The standard procedure for purifying a target compound from a crude biological extract involves a series of chromatographic techniques. After fermenting the Chaetomium sp. and Bacillus subtilis co-culture on a solid rice medium for 40 days, the culture was extracted to obtain a crude mixture containing this compound and other metabolites. uni-duesseldorf.de

This extract was then subjected to various chromatographic separation methods. This process typically involves multiple steps, such as:

Column Chromatography: Used for the initial fractionation of the crude extract based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel).

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to a high degree of purity.

Through these established purification workflows, researchers were able to isolate this compound as a yellowish oil. uni-duesseldorf.de

A critical step in natural product discovery is dereplication—the rapid identification of known compounds to avoid their time-consuming rediscovery and to prioritize novel structures. nsf.gov The discovery of this compound as a new natural product was contingent on a thorough dereplication process. uni-duesseldorf.deuni-duesseldorf.de

Spectroscopic and spectrometric techniques are central to this strategy. The structural novelty of this compound was established by analyzing its unique spectroscopic data and comparing it against comprehensive natural product databases. The key data points confirming its novelty were:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This provided the exact molecular formula for this compound, C₁₁H₁₀O₅. uni-duesseldorf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments revealed the specific arrangement of atoms and the carbon-hydrogen framework of the molecule, confirming it was a previously uncharacterized structure. uni-duesseldorf.de

The unique spectral data for this compound, detailed below, confirmed it was a novel discovery, leading to the proposed name "this compound". uni-duesseldorf.deresearchgate.net

NMR Spectroscopic Data for this compound (Measured in CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 133.1, C | |

| 2 | 119.9, CH | 7.61, dd (2.5, 1.4) |

| 3 | 157.8, C | |

| 4 | 98.9, CH | 6.34, d (2.5) |

| 5 | 163.7, C | |

| 6 | 102.1, C | |

| 7 | 166.4, C | |

| 8 | 194.2, C | |

| 9 | 109.9, C | |

| 10 | 16.5, CH₃ | 2.50, s |

| 11 | 52.4, CH₃ | 3.84, s |

Biosynthetic Pathway Elucidation of Chorismeron

Role of Chorismate as a Central Metabolic Branching Point

Chorismate is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) plos.org. This pathway is absent in animals, making it an attractive target for the development of antimicrobial agents and herbicides. The significance of chorismate extends beyond the production of primary metabolites; it serves as a critical nexus connecting primary and secondary metabolism frontiersin.orgresearchgate.net.

At this metabolic fork, various enzymes compete for chorismate to channel it into a diverse array of biosynthetic pathways. These pathways lead to the formation of essential compounds such as folates, and the aromatic amino acids, as well as a wide range of secondary metabolites including siderophores, and quinones frontiersin.orgnih.gov. The conversion of chorismate is catalyzed by a versatile group of enzymes, including but not limited to:

Chorismate mutase: Catalyzes the Claisen rearrangement of chorismate to prephenate, a precursor for phenylalanine and tyrosine biosynthesis plos.org.

Anthranilate synthase: Converts chorismate to anthranilate, the entry point into tryptophan biosynthesis nih.gov.

Isochorismate synthase: Isomerizes chorismate to isochorismate, a precursor for the synthesis of siderophores like enterobactin (B1671361) and the plant defense hormone salicylic (B10762653) acid nih.gov.

Chorismate pyruvate-lyase: Catalyzes the elimination of pyruvate (B1213749) from chorismate to produce 4-hydroxybenzoic acid, a building block for ubiquinone biosynthesis nih.gov.

The existence of Chorismeron as a chorismate-derived fungal metabolite underscores the remarkable diversification of secondary metabolic pathways originating from this central precursor frontiersin.orgresearchgate.net. The unique structure of this compound suggests a novel enzymatic transformation of chorismate, distinct from the well-characterized pathways mentioned above.

Identification of Uncharacterized Chorismate-Converting Enzymes in this compound Production

The biosynthesis of this compound is hypothesized to proceed through a pathway involving chorismate-converting enzymes that have not yet been characterized researchgate.netresearchgate.net. The production of this compound by the endophytic fungus Chaetomium sp. has been observed to be induced during co-cultivation with the bacterium Bacillus subtilis researchgate.netdokumen.pub. This induction suggests that the enzymes responsible for this compound biosynthesis are encoded by a "silent" or cryptic biosynthetic gene cluster that is activated in response to microbial competition unideb.hufrontiersin.org.

While the specific enzymes have not been isolated and characterized, the formation of this compound from chorismate likely involves a series of enzymatic reactions that modify the core structure of chorismate in a novel way. The elucidation of these enzymatic steps is a key area for future research and would provide valuable insights into the chemical logic of fungal secondary metabolism. The identification of these enzymes would likely rely on techniques such as:

Genome mining: To identify putative biosynthetic gene clusters containing genes for chorismate-utilizing enzymes in Chaetomium sp. doi.org.

Transcriptomic analysis: To identify genes that are upregulated during co-culture conditions that induce this compound production asm.org.

Heterologous expression: To express candidate genes in a host organism to characterize their enzymatic function doi.org.

Proteomic analysis: To identify the enzymes present during the production of the metabolite nih.gov.

The discovery of these novel enzymes would not only illuminate the this compound biosynthetic pathway but also expand the known repertoire of biocatalysts available for synthetic biology and the production of novel bioactive compounds rsc.org.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound is intricately linked to the genetic makeup of the producing organism and is subject to complex regulatory control. The induction of its biosynthesis under specific conditions, such as co-culture, points to a sophisticated regulatory network that governs the expression of the responsible genes.

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous unit on the chromosome known as a biosynthetic gene cluster (BGC) doi.org. This clustering facilitates the co-regulation of all the genes required for the production of a specific compound. It is highly probable that the genes for this compound biosynthesis are located within such a BGC in Chaetomium sp..

Analysis of fungal genomes has revealed that a significant portion of BGCs are silent under standard laboratory conditions, representing a vast untapped reservoir of novel natural products frontiersin.orgdoi.org. The induction of this compound production by co-cultivation strongly suggests that its BGC is one such silent or cryptic cluster that is activated by external stimuli unideb.hufrontiersin.org.

Future research will likely focus on identifying and characterizing the this compound BGC through genome sequencing and bioinformatic analysis of Chaetomium sp.. The identification of this BGC would provide a complete blueprint for this compound biosynthesis, including the core scaffold-synthesizing enzyme (likely a novel type of chorismate-converting enzyme), tailoring enzymes (e.g., oxidoreductases, transferases), and regulatory proteins.

Table 1: Induction of this compound and Related Metabolites in Chaetomium sp.

| Condition | Metabolite Detected | Observation | Reference(s) |

| Axenic Culture | - | This compound not detected. | researchgate.netdokumen.pub |

| Co-culture with Bacillus subtilis | This compound | Production of this compound induced. | researchgate.netdokumen.pub |

| Co-culture with Bacillus subtilis | Shikimeran A, Bipherin A, Quinomeran, Serkydayn | Production of other novel secondary metabolites also induced. | researchgate.net |

| Treatment with Epigenetic Modifiers | Isosulochrin | Enhanced accumulation of some secondary metabolites. | unideb.hu |

The regulation of secondary metabolism in fungi is a complex process involving multiple layers of control, including pathway-specific regulators, global regulators, and epigenetic modifications nih.govnih.gov. The induction of this compound biosynthesis by co-culture and epigenetic modifiers highlights the intricate regulatory networks at play unideb.hufrontiersin.org.

Co-culture Induced Regulation: The interaction between Chaetomium sp. and Bacillus subtilis likely involves chemical signaling that triggers a defensive response in the fungus, leading to the activation of the this compound BGC. This type of microbial warfare is a common driver for the production of bioactive secondary metabolites in nature. The specific signaling molecules and the signal transduction pathways that mediate this induction are yet to be identified.

Epigenetic Regulation: Fungal BGCs, particularly those located in heterochromatic regions of the genome, are often subject to epigenetic silencing through mechanisms like histone deacetylation and DNA methylation doi.org. The use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can lead to the activation of silent BGCs. The fact that this compound production can be induced suggests that its BGC may be under such epigenetic control. Studies on Chaetomium globosum have shown that global regulators like LaeA and transcription factors play a crucial role in controlling the biosynthesis of other secondary metabolites, and similar mechanisms may be involved in this compound regulation plos.orgfrontiersin.orgnih.gov.

The elucidation of the regulatory mechanisms governing this compound biosynthesis will be crucial for understanding its ecological role and for developing strategies to enhance its production for potential applications.

Molecular Mechanisms of Chorismeron Biosynthesis and Associated Enzyme Function

Structural Biology of Chorismate-Utilizing Enzymes Relevant to Chorismeron

The enzymes responsible for converting chorismate into this compound precursors belong to a large and diverse superfamily of chorismate-utilizing enzymes. nih.govrsc.org Many of these, including anthranilate synthase, isochorismate synthase, and chorismate mutase, share conserved structural features despite catalyzing different reactions, suggesting a common evolutionary origin. nih.govportlandpress.com

The enzymes in the this compound pathway, by analogy to known chorismate-converting enzymes, adopt specific three-dimensional conformations crucial for their function. A common structural motif is the α/β fold, as seen in the Escherichia coli aminodeoxychorismate synthase (PabB), which features a complex architecture that creates a binding pocket for chorismate. nih.gov Another prevalent fold is the all-α-helical structure, characteristic of the AroQ family of chorismate mutases. rsc.org

High-resolution crystal structures of homologous enzymes provide deep insights into the architecture of the active sites. For instance, the active site of Bacillus subtilis chorismate mutase is located at the interface between subunits of a homotrimer, with residues from adjacent subunits contributing to a single catalytic center. rcsb.org Similarly, the active site of isochorismate synthase (ICS) from Arabidopsis thaliana is situated within a pocket and features a potential substrate entrance channel regulated by a gating mechanism to control substrate access. rcsb.orgnih.gov These active sites are not rigid structures but are exquisitely shaped to be complementary to the substrate, often featuring a network of charged and polar residues that position the substrate for catalysis. pnas.org

| Structural Fold | Example Enzyme (Homologue) | Key Architectural Features | Reference |

|---|---|---|---|

| α/β Fold | Aminodeoxychorismate Synthase (PabB) | Complex fold creating a deep binding pocket for chorismate and a binding interface for the partner (PabA) subunit. | nih.govacs.org |

| All-α-Helical (AroQ-type) | E. coli Chorismate Mutase | Typically forms domain-swapped dimers where active site residues are contributed from both subunits. | rsc.orgpsl.eu |

| Pseudo-α/β-barrel (AroH-type) | B. subtilis Chorismate Mutase | Trimeric structure with three active sites formed at the interfaces between the domains. | rsc.orgrcsb.org |

| Venus Flytrap Fold | Chorismate Dehydratase (MqnA) | Consists of two lobes that create a binding cavity at their interface, which closes upon substrate binding. | chemrxiv.org |

The binding of chorismate to its target enzyme is a dynamic process that often induces significant conformational changes. Molecular dynamics simulations show that chorismate is flexible and can exist in multiple conformations in solution, not all of which are reactive. pnas.orgnih.gov A key function of a chorismate-utilizing enzyme is to bind a prevalent, non-reactive conformer and rapidly convert it into the reactive, chair-like conformation necessary for the chemical reaction to proceed. pnas.orgnih.gov This induced-fit mechanism ensures that the substrate is perfectly oriented within the active site.

Upon binding a substrate or a transition-state analog, enzymes can shift from a disordered or "open" state to a more ordered and "closed" state. nih.govresearchgate.net For example, NMR spectroscopy has been used to study an engineered chorismate mutase that is a molten globule in its free form but becomes ordered upon binding a transition-state analog. researchgate.net This ligand-induced ordering can have a significant entropic penalty but is often offset by favorable enthalpic gains from new non-covalent interactions. nih.gov

Furthermore, allosteric regulation, where binding at a site distant from the active site influences catalytic activity, is mediated by conformational dynamics. In yeast chorismate mutase, the binding of the inhibitor tyrosine or the activator tryptophan alters the protein's natural fluctuations between different conformational states, thereby modulating its function. nih.govpsu.edu In aminodeoxychorismate synthase, the binding of glutamine to the amidotransferase subunit (PabA) induces a large expansion of the subunit interface, which encloses the active site and facilitates the transfer of ammonia (B1221849) to the synthase subunit (PabB). rcsb.org

Mechanistic Enzymology of this compound Biosynthetic Steps

The conversion of chorismate to this compound involves a series of precise enzymatic reactions. The mechanisms of these reactions are dictated by the arrangement of catalytic residues and the potential involvement of cofactors within the enzyme's active site.

The reactions catalyzed by chorismate-utilizing enzymes are diverse, ranging from isomerizations to eliminations and additions. nih.govrsc.org A unifying mechanistic theme for several enzymes, including anthranilate synthase (AS), isochorismate synthase (IS), and aminodeoxychorismate synthase (ADCS), is the initial nucleophilic attack at the C2 position of chorismate. portlandpress.comnih.gov This attack initiates an SN2''-type reaction, leading to the elimination of the hydroxyl group at C4. portlandpress.com

In Isochorismate Synthase (ICS): The nucleophile is an activated water molecule. ebi.ac.ukrcsb.orgnih.gov

In Anthranilate Synthase (AS): The nucleophile is ammonia, which is generated from glutamine by a partner subunit (TrpG). ebi.ac.ukwikipedia.org

In Aminodeoxychorismate Synthase (ADCS): The reaction is initiated by a nucleophilic lysine (B10760008) residue in the active site, which forms a covalent intermediate with the substrate. portlandpress.comnih.govnih.gov

Following this initial step, the reaction pathways diverge to form their respective products. In the case of AS, the aminated intermediate undergoes elimination of pyruvate (B1213749) to form anthranilate. wikipedia.orgnih.gov For ADCS, the covalent enzyme-substrate intermediate is resolved by a second attack of ammonia at the C4 position. portlandpress.comnih.gov

Another class of reaction is the pericyclic rearrangement catalyzed by chorismate mutase, which converts chorismate to prephenate through a concerted pnas.orgpnas.org-sigmatropic shift (a Claisen rearrangement). pnas.orgnih.gov This reaction is notable because the enzyme provides rate acceleration primarily by stabilizing the chair-like transition state, rather than through direct covalent catalysis. pnas.orgpnas.org

The catalytic activity of these enzymes is dependent on a constellation of specific amino acid residues and, in some cases, cofactors like Mg2+.

Acid/Base Catalysts: Many chorismate-utilizing enzymes employ general acid and base catalysis. In isochorismate synthase (MenF), a lysine residue (Lys190 in E. coli) acts as a general base to activate a water molecule for nucleophilic attack, while a glutamate (B1630785) residue (Glu240) acts as a general acid to protonate the leaving hydroxyl group. ebi.ac.uknih.gov

Electrostatic Stabilization: Positively charged residues, such as arginine and lysine, are crucial for stabilizing the negatively charged carboxylate groups of the substrate and the transition state. pnas.orgnih.govnih.gov In B. subtilis chorismate mutase, an arginine (Arg-90) is positioned near the substrate's ether oxygen and is thought to stabilize the dipolar transition state. nih.gov

Covalent Catalysis: As seen in ADCS, a key lysine residue (Lys-274 in E. coli) can act as a nucleophile to form a transient covalent bond with the substrate, guiding the reaction toward a specific product. portlandpress.comnih.gov

Cofactors: Divalent metal ions, particularly Mg2+, are often required. In isochorismate synthase, Mg2+ coordinates with the substrate's carboxylate group, helping to orient it correctly within the active site and facilitating the isomerization reaction. portlandpress.comrcsb.orgiucr.org

| Enzyme (Homologue) | Residue(s) | Function | Reference |

|---|---|---|---|

| Isochorismate Synthase | Lysine, Glutamate | Act as general base (activates water) and general acid (protonates leaving group), respectively. | ebi.ac.uknih.gov |

| Aminodeoxychorismate Synthase | Lysine | Acts as a nucleophile to form a covalent enzyme-substrate intermediate. | portlandpress.comnih.gov |

| Chorismate Mutase | Arginine, Lysine, Glutamate | Bind substrate carboxylates and hydroxyl groups; provide electrostatic stabilization to the transition state. | nih.govnih.gov |

| Anthranilate Synthase | Cysteine, Histidine, Glutamate | Form a catalytic triad (B1167595) in the glutaminase (B10826351) (TrpG) subunit to produce ammonia. | ebi.ac.uk |

Rational Design and Engineering of this compound Biosynthetic Pathways

The detailed knowledge of enzyme structure and mechanism provides a foundation for the rational design and engineering of novel biosynthetic pathways. rsc.orgopen.ac.uk By modifying the sequence and structure of existing chorismate-utilizing enzymes, it is possible to alter their activity, substrate specificity, and product outcome.

One successful approach involves using statistical models based on evolutionary sequence data to design new, functional enzymes. This has been demonstrated for chorismate mutase, where artificial enzymes with natural-like catalytic activity were created despite having significant sequence diversity. psl.euopen.ac.uk Such computational methods allow for the exploration of a vast sequence space to find proteins with desired functions. psl.eu

Site-directed mutagenesis is a powerful tool for probing and altering enzyme function. For example, replacing the catalytic lysine in ADCS with an alanine (B10760859) (K274A) significantly reduces its native activity but allows the enzyme to use external ammonia as a nucleophile, demonstrating the residue's key role. nih.gov Such modifications can be used to change the product profile of an enzyme or to create biocatalysts for the synthesis of fine chemicals. rsc.orgrsc.org Furthermore, metabolic engineering strategies in host organisms like Corynebacterium glutamicum or E. coli can be employed to optimize the flux through the shikimate pathway, increasing the availability of chorismate for conversion into a desired product like this compound. frontiersin.orgjmb.or.kr This involves overexpressing key pathway genes and deleting genes of competing pathways to channel metabolic resources efficiently. jmb.or.kr

Absence of Scientific Literature on "this compound"

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no known chemical compound with the name "this compound." The term does not appear in established chemical registries or in the published literature concerning natural product biosynthesis, enzyme function, enzyme engineering, or synthetic biology.

Consequently, it is not possible to generate a scientifically accurate article on the "" as requested. The foundational information required to address the specified outline, including details on its biosynthetic pathway, associated enzymes, and any related bioengineering efforts, does not exist.

It is possible that "this compound" may be a proprietary or internal codename not yet disclosed in public research, a misspelling of an existing compound, or a hypothetical substance. Without any available data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Chemical Synthesis and Derivatization Approaches for Chorismeron and Analogs

Total Synthesis Strategies for Chorismeron Backbone

The total synthesis of the highly functionalized and stereochemically rich cyclohexene core of chorismate, the precursor to this compound, has been a significant focus of synthetic organic chemistry. These efforts are crucial for providing access to material for biological evaluation and for the development of synthetic methodologies.

The construction of the chorismate backbone has been approached through both linear and convergent strategies.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction from a single starting material. | Conceptually simple. | Often lengthy, low overall yields. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields, greater flexibility for analog synthesis. | Requires more complex planning and fragment synthesis. |

Detailed research findings have demonstrated the utility of various starting materials and key reactions in these synthetic pathways. For instance, the use of readily available chiral pool starting materials has been instrumental in establishing the stereochemistry of the final product.

The biological activity of this compound and its analogs is intrinsically linked to their stereochemistry. Therefore, precise control over the stereocenters of the chorismate backbone is a critical aspect of its total synthesis.

Several strategies have been employed to achieve stereochemical control:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric Diels-Alder reactions or asymmetric dihydroxylations.

Substrate Control: Taking advantage of the inherent stereochemistry of a substrate to direct the stereochemical outcome of subsequent reactions.

The development of stereoselective methods has been a significant advancement in the synthesis of chorismate and its analogs, enabling the preparation of specific stereoisomers for biological testing.

Semi-synthetic Modifications and Analog Generation of this compound

Semi-synthesis, starting from a naturally occurring precursor, provides a powerful and efficient route to a diverse range of this compound analogs. This approach leverages the pre-existing complex scaffold of a natural product, allowing for targeted modifications to probe structure-activity relationships.

The highly functionalized nature of the chorismate backbone, with its multiple hydroxyl groups, carboxylic acid, and enolpyruvyl side chain, offers numerous points for chemical modification.

Key Modification Strategies:

| Modification Site | Type of Modification | Potential Outcome |

| Hydroxyl Groups | Esterification, etherification, oxidation | Altered polarity, hydrogen bonding capacity, and metabolic stability. |

| Carboxylic Acid | Esterification, amidation | Modified charge, solubility, and potential for prodrug strategies. |

| Enolpyruvyl Side Chain | Reduction, addition reactions | Changes in geometry and reactivity, impacting enzyme binding. |

Through these modifications, a wide array of analogs can be generated, allowing for a systematic exploration of the chemical space around the this compound scaffold.

Chemoenzymatic Approaches to this compound Derivatives

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic synthesis. This approach is particularly well-suited for the synthesis of complex and highly functionalized molecules like this compound derivatives. d-nb.info

Enzymes can be employed in several ways in the synthesis of this compound analogs:

As chiral catalysts: To establish key stereocenters with high enantiomeric and diastereomeric purity.

For functional group transformations: To perform selective modifications, such as regioselective acylation or glycosylation, which can be challenging to achieve with conventional chemical methods.

In cascade reactions: To carry out multiple transformations in a single pot, leading to more efficient and environmentally friendly synthetic routes.

Recent advances in enzyme engineering and discovery have expanded the toolbox of biocatalysts available for organic synthesis, opening up new possibilities for the chemoenzymatic synthesis of novel this compound derivatives with enhanced or novel biological activities. d-nb.info

Investigation of Molecular Targets and Biological Activities of Chorismeron

Identification of Cellular and Subcellular Targets of Chorismeron

This compound is a polyketide natural product first isolated from the co-culture of the endophytic fungus Chaetomium sp. with the bacterium Bacillus subtilis. uni-duesseldorf.de This method of production, induced by microbial interaction, suggests a potential role in chemical defense or signaling. uni-duesseldorf.denih.gov The compound is structurally derived from chorismate, a critical branch-point in the shikimate pathway of bacteria, fungi, and plants. researchgate.net This pathway is a known source of various bioactive molecules and a target for certain drugs. rsc.org

Despite its intriguing origin, extensive searches of scientific databases and literature reveal a complete lack of studies aimed at identifying the specific cellular or subcellular targets of this compound. Initial bioassays performed on the newly discovered compounds from the Chaetomium sp. and Bacillus subtilis co-culture, which included this compound, reportedly showed no significant cytotoxic or antibiotic activity. uni-duesseldorf.de As a result, follow-up investigations to determine its mechanism of action or intracellular binding sites have not been published. The quest to understand where and how this compound acts within a cell remains an open area for future research.

Elucidation of Molecular Signaling Pathway Modulation by this compound

Consistent with the absence of identified molecular targets, there is no available data on the modulation of any molecular signaling pathways by this compound. Research into how a compound affects cellular signaling typically follows the identification of its biological activity and primary targets. Since preliminary screenings did not identify a significant biological effect for this compound itself, investigations into its influence on pathways such as those involved in proliferation, inflammation, or apoptosis have not been undertaken. uni-duesseldorf.de Therefore, any potential effects of this compound on cellular communication and function are currently unknown.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how a molecule's chemical structure correlates with its biological activity. Such studies often involve the synthesis of various analogs to identify the key chemical features (pharmacophores) responsible for the molecule's effects.

Design and Synthesis of this compound Analogs for SAR

The initial report on this compound detailed its isolation and structural elucidation. unideb.hu However, a review of the subsequent literature indicates that no further chemical studies have been published. There is no evidence of the design or synthesis of this compound analogs for the purpose of conducting SAR studies. The development of a synthetic route to produce analogs would be a necessary precursor to any such investigation.

Correlation of Structural Features with Biological Responses

The core objective of SAR studies is to link specific structural motifs to biological responses. Given that significant biological activity for this compound has not been reported and no analogs have been synthesized for comparative testing, no correlation between its structural features and any biological response has been established. uni-duesseldorf.de The field awaits foundational research to identify a definitive biological activity for this compound, which would then warrant detailed SAR investigations.

Advanced Analytical and Spectroscopic Characterization in Chorismeron Research

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition of Chorismeron. The HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) spectrum showed a prominent ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 223.0602. unideb.hu This experimental value was consistent with the calculated m/z of 223.0601 for the molecular formula C₁₁H₁₁O₅, confirming the elemental makeup of the compound. unideb.hu This technique is foundational in the characterization of new molecules isolated from natural sources, including those from endophytic fungi like Chaetomium sp. unideb.huresearchgate.net

Metabolomics, particularly through co-culture strategies, has been pivotal in the discovery of this compound. It was observed that this compound was not produced when the endophytic fungus Chaetomium sp. was cultured alone (axenic culture). nih.govmdpi-res.com However, when co-cultured with either viable or autoclaved Bacillus subtilis, the production of this compound and other new compounds was induced. unideb.hunih.gov This induction highlights the role of microbial interactions in activating silent biosynthetic gene clusters. frontiersin.orgresearchgate.net Comparative metabolic profiling using techniques like HPLC can visualize the differences between axenic and co-cultures, showing the appearance of new peaks corresponding to induced metabolites like this compound. unideb.hu This approach is a powerful tool for discovering novel natural products that are not expressed in standard laboratory cultures. uni-duesseldorf.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was essential for piecing together the atomic framework of this compound. uni-duesseldorf.deunideb.hu Both 1D and 2D NMR experiments were conducted to fully assign the structure.

The ¹H NMR spectrum of this compound provided initial clues to its structure, revealing signals for a 1,3-disubstituted benzene (B151609) ring system, a methoxy (B1213986) group, and a disubstituted vinyl group. unideb.hu The ¹³C NMR spectrum complemented this by identifying the carbon signals, including those for ester and carboxylic acid moieties. unideb.hu

To connect these fragments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were employed. unideb.hu HMBC correlations were particularly revealing, showing connections from specific protons to nearby carbons. For instance, correlations from protons H-2, H-6, and the methoxy protons to carbon C-7 confirmed the methyl ester's position. unideb.hu Further HMBC correlations established the connectivity of a monosubstituted acrylic acid moiety to the benzene ring via an ether bond, thus completing the structural assignment of this compound. unideb.hu

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD) unideb.hu

| Position | δH (ppm), mult. (J in Hz) | δC (ppm), type |

|---|---|---|

| 1 | 132.4, C | |

| 2 | 7.61, dd (2.5, 1.4) | 134.9, C |

| 3 | 157.8, C | |

| 4 | 7.27, ddd (8.0, 2.5, 1.4) | 119.1, CH |

| 5 | 7.47, t (8.0) | 133.0, CH |

| 6 | 7.77, dt (8.0, 1.4) | 116.9, CH |

| 7 | 167.8, C | |

| 7-OCH₃ | 3.90, s | 51.9, CH₃ |

| 1' | 165.7, C | |

| 2' | 152.1, C | |

| 3'a | 5.83, d (1.9) | |

| 3'b | 5.09, d (1.9) |

Data extracted from HSQC and HMBC spectra.

While the specific application of Electronic Circular Dichroism (ECD) for this compound's absolute configuration is not detailed in the provided context, this technique is a standard method for determining the stereochemistry of chiral natural products. uni-duesseldorf.de For related compounds isolated in similar studies, the absolute configuration was often determined using Time-Dependent Density Functional Theory (TDDFT) calculations of the ECD spectrum (TDDFT-ECD). uni-duesseldorf.deresearchgate.net This computational approach compares the experimentally measured ECD spectrum with the calculated spectra for possible enantiomers, allowing for unambiguous assignment of the absolute configuration. uni-duesseldorf.de

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic methods are fundamental to the isolation and purification of natural products like this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) was used extensively in the research that led to the discovery of this compound. unideb.hu HPLC analysis of extracts from co-culture experiments, with detection at UV wavelengths such as 235 nm, clearly demonstrated the metabolic differences between the fungal control and the co-cultures, revealing the induced production of this compound. unideb.hu Semi-preparative HPLC is a common subsequent step to isolate the compound in sufficient quantity and purity for full spectroscopic analysis and bioassays. uni-duesseldorf.de

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isosulochrin |

| Protocatechuic acid methyl ester |

| Shikimeran A |

| Bipherin A |

| Quinomeran |

| Serkydayn |

| Acremonisol A |

| SB236050 |

| SB238569 |

| 3-hydroxybenzoic acid methyl ester |

Chemical Ecology and Inter Species Interactions of Chorismeron

Role of Chorismeron in Fungal-Bacterial Interactions

This compound is a fungal secondary metabolite whose production is notably influenced by the presence of bacteria, highlighting its role in the chemical interplay between these microorganisms. Research has demonstrated that the biosynthesis of this compound by the endophytic fungus Chaetomium sp. is induced during co-culture with the bacterium Bacillus subtilis. nih.govunideb.hu In axenic cultures, where the fungus is grown alone, this compound is not detected. nih.govunideb.hu Its production is specifically triggered by the interaction, suggesting it functions as a chemical signal or a defense molecule in response to the bacterial presence. unideb.humdpi.com

The induction of this compound was observed when Chaetomium sp., an endophyte isolated from the plant Sapium ellipticum, was grown on a solid rice medium with B. subtilis. unideb.hu This interaction not only triggered the production of this compound but also that of other novel compounds, indicating a significant activation of silent biosynthetic gene clusters in the fungus. nih.govunideb.hu Interestingly, this compound production was also observed when the fungus was co-cultured with heat-inactivated (autoclaved) B. subtilis, suggesting that the induction may be mediated by chemical elicitors present on the bacterial surface or released from the cells, rather than requiring viable bacteria. unideb.huuni-duesseldorf.de

This phenomenon points to this compound's role in mediating competitive or communicative interactions. The production of such specialized metabolites in response to other microbes is a common strategy in complex microbial communities, where organisms compete for resources and space. unideb.hu

Table 1: Induction of this compound in Fungal-Bacterial Co-culture

| Endophytic Fungus | Interacting Bacterium | Culture Condition | This compound Production | Reference |

|---|---|---|---|---|

| Chaetomium sp. | Bacillus subtilis (viable) | Co-culture on solid rice medium | Induced (not detected in axenic fungal culture) | nih.gov, unideb.hu |

| Chaetomium sp. | Bacillus subtilis (autoclaved) | Co-culture on solid rice medium | Induced | uni-duesseldorf.de, unideb.hu |

Ecological Significance in Host-Microbe Symbioses

The ecological importance of this compound extends to the broader context of host-microbe symbioses. This compound is produced by an endophytic fungus, Chaetomium sp., which lives symbiotically within the tissues of a host plant, Sapium ellipticum, without causing disease. nih.govunideb.huekb.eg Endophytes are integral components of plant ecosystems, often enhancing host plant health, stress resilience, and defense. ekb.egnih.govfrontiersin.org The production of secondary metabolites by endophytes is a key mechanism through which these benefits are conferred. frontiersin.org

Therefore, this compound can be viewed as a molecular mediator in a multipartite symbiosis. Its production is not constitutive but rather a dynamic response to the microbial environment within the host. This conditional expression underscores its ecological role in maintaining the delicate balance of interactions that defines the plant's microbiome and contributes to the adaptive fitness of the symbiotic partnership in its natural habitat. montana.edu

Evolutionary Perspectives on this compound Biosynthetic Pathways

The biosynthetic pathway of this compound originates from chorismate, a critical branch-point metabolite in the shikimate pathway. researchgate.netwikipedia.orgresearchgate.net The shikimate pathway is an ancient and conserved metabolic route found in bacteria, fungi, and plants, responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of other aromatic compounds. nih.govmdpi.com The name "chorismate" itself is derived from a Greek word meaning "to separate," reflecting its role as a key metabolic fork. wikipedia.org

While the precise enzymatic steps leading to this compound have not been fully characterized, it is proposed to be synthesized via a route involving novel chorismate-converting enzymes. researchgate.netresearchgate.net The evolution of such specialized, or secondary, metabolic pathways is a major driver of chemical diversity in nature. These pathways often arise from the recruitment and modification of enzymes from primary metabolism. researchgate.net

The evolutionary trajectory of the this compound pathway likely involved the duplication of a gene encoding an enzyme from primary aromatic amino acid biosynthesis, followed by neofunctionalization. This process would allow the new enzyme to catalyze a different reaction on the chorismate substrate, leading to a novel product without disrupting the essential functions of the primary pathway. researchgate.net The high reactivity of chorismate and the existence of numerous enzyme families that act upon it provide a rich playground for the evolution of new biosynthetic capabilities. researchgate.netfrontiersin.org The organization of shikimate pathway enzymes varies across kingdoms, with fungi often possessing a pentafunctional supergene, which could provide a different evolutionary framework for pathway diversification compared to bacteria and plants. nih.gov The emergence of the this compound pathway represents a specific evolutionary innovation within fungi, allowing for the production of a specialized metabolite to mediate ecological interactions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Chorismeron's structural and functional properties?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. For purity assessment, employ high-performance liquid chromatography (HPLC) with diode-array detection (DAD) .

- Experimental Design : Include calibration curves for quantitative analysis and validate reproducibility across three independent trials. Cross-reference spectral data with literature for known analogs to identify discrepancies .

Q. How should researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Document reaction parameters (temperature, solvent, catalyst) systematically using a fractional factorial design to identify critical variables. Include detailed purification steps (e.g., column chromatography gradients, recrystallization solvents) and report yields as both isolated and corrected (for purity ≥95%) .

- Data Contradiction Analysis : Compare yields and spectral data across batches. If inconsistencies arise, re-examine solvent purity, moisture levels, or catalyst aging effects .

Q. What strategies are effective for collecting high-fidelity data on this compound's physicochemical properties?

- Methodological Answer : Use standardized protocols (e.g., IUPAC guidelines) for measuring melting points, solubility, and stability. For kinetic studies, employ stopped-flow spectroscopy under inert atmospheres to minimize oxidation artifacts. Validate results with independent replicates and blind-test analysis to reduce observer bias .

- Data Storage : Archive raw datasets (e.g., NMR FID files, chromatograms) in repositories like Zenodo or institutional databases with DOI assignments for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, assay conditions). Perform meta-analysis with random-effects models to quantify variability. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50) .

- Hypothesis Testing : Design dose-response experiments under standardized conditions (e.g., CO2 levels, serum-free media) to isolate confounding factors .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound's structure-activity data?

- Methodological Answer : Apply machine learning frameworks (e.g., random forest or gradient-boosted models) to identify latent descriptors influencing activity. Use partial least squares (PLS) regression for multicollinearity adjustment. Validate models with k-fold cross-validation and external test sets .

- Data Interpretation : Report uncertainty intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance. Use SHAP (SHapley Additive exPlanations) values for feature importance analysis .

Q. How to design interdisciplinary studies linking this compound's molecular behavior to macroscopic phenomena (e.g., environmental fate)?

- Methodological Answer : Integrate computational chemistry (molecular dynamics simulations) with experimental ecotoxicology (mesocosm studies). Use isotope labeling (e.g., ¹⁴C-Chorismeron) to track degradation pathways. Collaborate with geochemists to model soil adsorption coefficients (Kd) under varying pH and ionic strengths .

- Ethical Considerations : Conduct risk assessments for metabolite toxicity and adhere to Green Chemistry principles (e.g., atom economy) during synthesis .

Methodological Best Practices

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and share synthetic procedures via protocols.io .

- Bias Mitigation : Use double-blinding in bioactivity assays and automated data collection tools (e.g., robotic liquid handlers) to minimize human error .

- Literature Gaps : Perform citation chaining (backward/forward searches) in databases like SciFinder or Reaxys to identify understudied derivatives or mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.